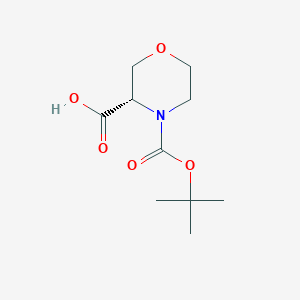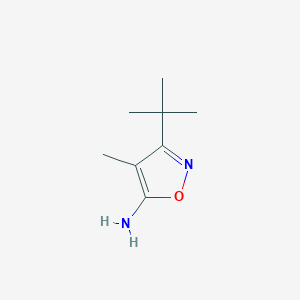
6-Chlor-N-Methylpyridin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is known for its use as a reagent in the synthesis of substituted piperidines, which are histamine H3 receptor ligands used for treating neurological and psychiatric disorders .
Wissenschaftliche Forschungsanwendungen
6-chloro-N-methylpyridine-2-carboxamide is used in various scientific research applications, including:
Wirkmechanismus
Target of Action
6-Chloro-N-methylpyridine-2-carboxamide, also known as 6-chloro-N-methylpicolinamide, is primarily used as a reagent in the synthesis of substituted piperidines . These piperidines are known to act as histamine H3 receptor ligands . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
As a histamine H3 receptor ligand, 6-chloro-N-methylpyridine-2-carboxamide interacts with these receptors, influencing their activity . The exact nature of this interaction and the resulting changes in receptor activity are complex and depend on the specific context of the biochemical pathway in which they are involved .
Biochemical Pathways
The histamine H3 receptor is involved in various biochemical pathways related to neurological and psychiatric disorders . By acting as a ligand for these receptors, 6-chloro-N-methylpyridine-2-carboxamide can potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 6-chloro-N-methylpyridine-2-carboxamide’s action would depend on its interaction with the histamine H3 receptor and the specific biochemical pathways involved . Given its role in the synthesis of substituted piperidines, it may contribute to the therapeutic effects of these compounds in treating neurological and psychiatric disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-methylpyridine-2-carboxamide . For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility in different solvents like chloroform and ethyl acetate is also an important factor . These factors can affect the compound’s stability, its interaction with the target receptors, and its overall effectiveness.
Biochemische Analyse
Biochemical Properties
The role of 6-chloro-N-methylpyridine-2-carboxamide in biochemical reactions is primarily as a reagent in the synthesis of substituted piperidines . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of substituted piperidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methylpyridine-2-carboxamide typically involves the chlorination of N-methylpyridine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production methods for 6-chloro-N-methylpyridine-2-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but may use continuous flow reactors to improve efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of N-methylpyridine-2-carboxamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-methylpyridine-2-carboxamide derivatives with various substituents.
Oxidation Reactions: N-oxide derivatives of 6-chloro-N-methylpyridine-2-carboxamide.
Reduction Reactions: N-methylpyridine-2-carboxamide.
Eigenschaften
IUPAC Name |
6-chloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCYXWZXSTONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845306-04-9 |
Source


|
| Record name | 6-chloro-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
